3-Bromo-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
3-Bromo-2-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive and can interact with a variety of biological targets .
Mode of Action
Benzylic compounds, in general, are known to undergo nucleophilic substitution reactions . In these reactions, the benzylic halide (in this case, bromide) is replaced by a nucleophile, which could be a biological target .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, would influence its bioavailability .
Result of Action
The compound’s reactivity suggests it could potentially interact with a variety of biological targets, leading to diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)benzyl alcohol typically involves the bromination of 2-(trifluoromethyl)benzyl alcohol. This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 3-Bromo-2-(trifluoromethyl)benzaldehyde or 3-Bromo-2-(trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
Comparison with Similar Compounds
2-(Trifluoromethyl)benzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-2-(trifluoromethyl)benzaldehyde: An oxidized form of the alcohol, used in different synthetic applications.
3-Bromo-2-(trifluoromethyl)benzoic acid: Another oxidized derivative with distinct chemical properties.
Uniqueness: 3-Bromo-2-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine and trifluoromethyl groups, which impart specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
[3-bromo-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXNJYBZMEIFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805950-70-2 |
Source
|
Record name | 3-Bromo-2-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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